Dhodh-IN-23

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

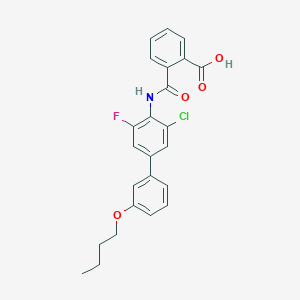

DHODH-IN-23 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This enzyme catalyzes the fourth step in the pyrimidine biosynthesis pathway, converting dihydroorotate to orotate. Inhibiting DHODH disrupts pyrimidine synthesis, leading to nucleotide depletion, which can result in cell cycle arrest and apoptosis. DHODH inhibitors, including this compound, have shown promise in treating various diseases, including cancer and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DHODH-IN-23 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation, alkylation, or acylation.

Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

DHODH-IN-23 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert certain functional groups within this compound to their reduced forms.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

DHODH-IN-23 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the role of DHODH in pyrimidine biosynthesis and its inhibition.

Biology: Employed in cellular and molecular biology research to investigate the effects of DHODH inhibition on cell proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and viral infections.

Mechanism of Action

DHODH-IN-23 exerts its effects by inhibiting the activity of dihydroorotate dehydrogenase. This inhibition leads to a depletion of intracellular pyrimidine nucleotide pools, resulting in the disruption of DNA and RNA synthesis. The molecular targets and pathways involved include:

DHODH Enzyme: Direct inhibition of DHODH prevents the conversion of dihydroorotate to orotate.

Pyrimidine Biosynthesis Pathway: Disruption of this pathway leads to nucleotide starvation, affecting rapidly proliferating cells.

Cell Cycle Arrest and Apoptosis: The depletion of nucleotides triggers cell cycle arrest and apoptosis, particularly in cancer cells and activated immune cells

Comparison with Similar Compounds

Similar Compounds

Leflunomide: Another DHODH inhibitor used to treat rheumatoid arthritis.

Brequinar: A potent DHODH inhibitor with anticancer properties.

PTC299: A DHODH inhibitor investigated for its potential in treating myelodysplastic syndromes and other cancers

Uniqueness of DHODH-IN-23

This compound is unique due to its specific binding affinity and selectivity for DHODH. It has shown promising results in preclinical studies, demonstrating potent inhibition of DHODH and significant antiproliferative effects in cancer models. Its unique chemical structure and functional groups contribute to its distinct pharmacological profile compared to other DHODH inhibitors .

Biological Activity

Dhodh-IN-23 is a compound that acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. This biological activity has significant implications in various therapeutic contexts, particularly in cancer treatment and autoimmune diseases. The following sections will detail the biological activity of this compound, including its mechanisms of action, cellular effects, and relevant case studies.

DHODH catalyzes the oxidation of dihydroorotate to orotate in the mitochondrial inner membrane, which is a critical step in pyrimidine biosynthesis. By inhibiting DHODH, this compound disrupts this pathway, leading to reduced availability of pyrimidines necessary for DNA and RNA synthesis. This inhibition can induce cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Key Mechanisms:

- Pyrimidine Depletion : Inhibition of DHODH leads to decreased levels of uridine triphosphate (UTP) and cytidine triphosphate (CTP), essential for nucleic acid synthesis.

- Cell Cycle Arrest : Studies have shown that this compound can cause G1/S phase arrest in cancer cells, preventing proliferation.

- Induction of Apoptosis : The compound has been linked to increased expression of pro-apoptotic markers such as BAX and p53, promoting programmed cell death.

Efficacy in Cancer Models

-

Acute Myeloid Leukemia (AML) :

- This compound has demonstrated efficacy in inducing differentiation and apoptosis in various AML cell lines. In vitro studies revealed that treatment with this compound resulted in significant cell death and differentiation induction at nanomolar concentrations (IC50 values ranging from 0.96 nM to 3.16 nM) .

- A notable study indicated that the addition of uridine could rescue AML cells from the effects of this compound, confirming its on-target activity .

- T-cell Acute Lymphoblastic Leukemia (T-ALL) :

-

Immune Modulation :

- Recent investigations have highlighted the potential of this compound to enhance immune responses by upregulating MHC class I molecules on tumor cells, thereby improving their visibility to immune effector cells . This mechanism suggests a dual role for DHODH inhibitors not only in direct anti-cancer effects but also in modulating immune responses.

Case Studies

Properties

Molecular Formula |

C24H21ClFNO4 |

|---|---|

Molecular Weight |

441.9 g/mol |

IUPAC Name |

2-[[4-(3-butoxyphenyl)-2-chloro-6-fluorophenyl]carbamoyl]benzoic acid |

InChI |

InChI=1S/C24H21ClFNO4/c1-2-3-11-31-17-8-6-7-15(12-17)16-13-20(25)22(21(26)14-16)27-23(28)18-9-4-5-10-19(18)24(29)30/h4-10,12-14H,2-3,11H2,1H3,(H,27,28)(H,29,30) |

InChI Key |

YETZVOVKXKTYRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C2=CC(=C(C(=C2)Cl)NC(=O)C3=CC=CC=C3C(=O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.